2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
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Overview
Description
2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a heterocyclic compound that features a unique combination of furan and thiazolopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid typically involves the reaction of 7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl) with acetic acid derivatives. One common method includes the use of anhydrous sodium acetate and glacial acetic acid as reagents . The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted thiazolopyrimidine compounds.
Scientific Research Applications
2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may act as an enzyme inhibitor in cancer cells, disrupting their metabolic pathways and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- **2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)acetic acid
- **2-(Substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives
Uniqueness
2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid stands out due to its unique combination of furan and thiazolopyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10N2O4S |
---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
2-[7-(furan-2-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H10N2O4S/c15-10-5-8(9-2-1-3-18-9)13-12-14(10)7(6-19-12)4-11(16)17/h1-3,5,7H,4,6H2,(H,16,17) |
InChI Key |
BOEOPVPOIALPNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=O)C=C(N=C2S1)C3=CC=CO3)CC(=O)O |
Origin of Product |
United States |
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